molecular formula C20H19N3O3 B2744755 N-(3-(6-ethoxypyridazin-3-yl)phenyl)-3-methoxybenzamide CAS No. 899986-51-7

N-(3-(6-ethoxypyridazin-3-yl)phenyl)-3-methoxybenzamide

Cat. No. B2744755
M. Wt: 349.39
InChI Key: WURLWIGIJOVEBI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . The direct treatment of different amines with methyl cyanoacetate without solvent at room temperature afforded the target N-substituted cyanoacetamide compounds .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Scientific Research Applications

Radiolabeled Antagonists for PET Imaging

Research has explored radiolabeled antagonists such as [18F]p-MPPF for the study of serotonin receptors with positron emission tomography (PET), highlighting their application in studying serotonergic neurotransmission. This includes the development of chemistry, radiochemistry, and the assessment of animal and human data through PET, alongside toxicity and metabolism studies (Plenevaux et al., 2000).

Synthesis and Screening for Antimicrobial Properties

The synthesis and antimicrobial screening of benzamide derivatives have been conducted to identify therapeutic interventions for microbial diseases. Studies on N-phenylbenzamide derivatives have shown promising anti-EV 71 activities, suggesting their potential in drug development for viral infections (Ji et al., 2013).

Pharmacological Evaluation for Anti-inflammatory and Analgesic Agents

Pharmacological evaluations of benzamide derivatives have identified their anti-inflammatory and analgesic activities. For instance, certain hydroxymethylbenzamides have demonstrated efficacy in these areas, underscoring their potential in developing new therapeutic agents (Okunrobo et al., 2006).

Antioxidant Properties and Computational Studies

Amino-substituted benzamide derivatives have been investigated for their antioxidant capacities. Experimental and computational studies suggest that these compounds exhibit improved antioxidative properties compared to reference molecules, indicating their potential as potent antioxidants (Perin et al., 2018).

Investigating Sigma Receptors for Cancer Imaging

Benzamide derivatives have also been used to study sigma receptors, which are overexpressed in certain cancers. Radioiodinated benzamides have shown potential for melanoma imaging and therapy, highlighting their application in oncology (Eisenhut et al., 2000).

properties

IUPAC Name

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-3-26-19-11-10-18(22-23-19)14-6-4-8-16(12-14)21-20(24)15-7-5-9-17(13-15)25-2/h4-13H,3H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURLWIGIJOVEBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(6-ethoxypyridazin-3-yl)phenyl)-3-methoxybenzamide

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